molecular formula C11H16N2O5 B12499911 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide

Cat. No.: B12499911
M. Wt: 256.25 g/mol
InChI Key: MAKBMGXNXXXBFE-UHFFFAOYSA-N
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Description

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide is an organic compound that belongs to the class of glycosylamines This compound is characterized by the presence of a pyridine ring attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide typically involves the following steps:

    Formation of the Sugar Moiety: The sugar moiety can be synthesized through the oxidation of glucose, followed by selective reduction and protection of hydroxyl groups.

    Coupling with Pyridine Derivative: The protected sugar moiety is then coupled with a pyridine derivative through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst, such as boron trifluoride etherate, under anhydrous conditions.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The pyridine ring can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Reduced derivatives with hydroxyl groups converted to hydrogen atoms.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biochemistry: The compound is used as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: It is utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sugar moiety enhances its solubility and bioavailability, while the pyridine ring contributes to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one
  • 1-[(2R,3S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the pyridine or pyrimidine ring.
  • Unique Properties: 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide is unique due to its specific combination of a pyridine ring and a sugar moiety, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1,3-4,7-9,11,14-16H,2,5H2,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKBMGXNXXXBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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